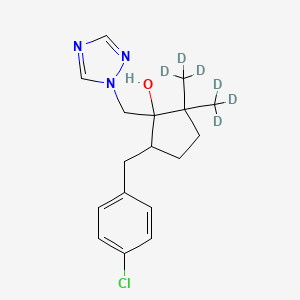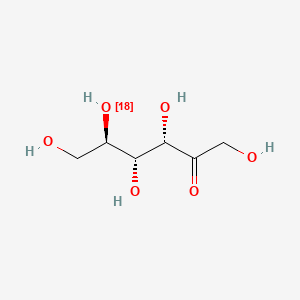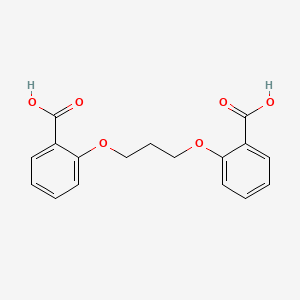
1,3-Bis(carboxyphenoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(carboxyphenoxy)propane: is an organic compound with the molecular formula C17H16O6. It is a significant building block for polyanhydrides, a class of bioerodible polymers with applications in drug delivery systems . The compound is known for its ability to form biodegradable carriers, making it valuable in medical and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.
Common Reagents and Conditions:
Esterification: The compound reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It reacts with diacid chlorides under specific conditions to form polyanhydrides.
Major Products Formed:
Aplicaciones Científicas De Investigación
1,3-Bis(carboxyphenoxy)propane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .
Comparación Con Compuestos Similares
- 1,3-Bis(4-carboxyphenoxy)propane
- Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)
Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .
Propiedades
Fórmula molecular |
C17H16O6 |
|---|---|
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |
Clave InChI |
WXMFWWZIJLIMLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


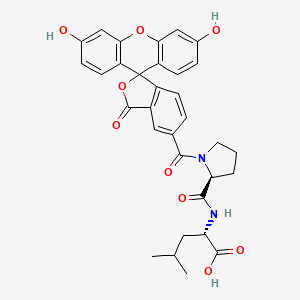
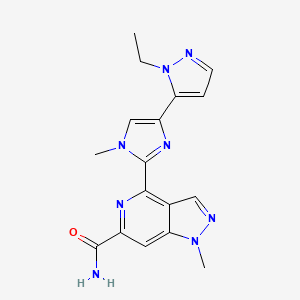
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
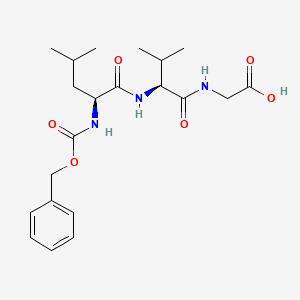


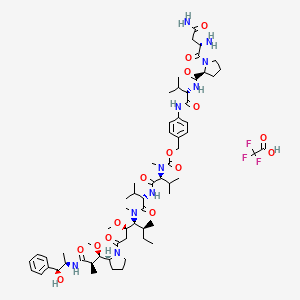

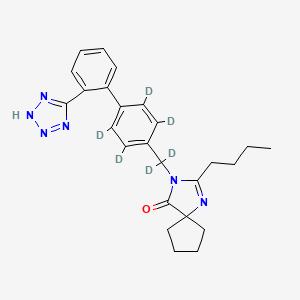
pyrimidine-2,4-dione](/img/structure/B12392482.png)

